

## Application Notes & Protocols for Preclinical Evaluation of NY0116

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NY0116    |           |
| Cat. No.:            | B15608342 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**NY0116** is a novel small molecule compound under investigation for the treatment of metabolic diseases, such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). These application notes provide a comprehensive framework for the preclinical evaluation of **NY0116**, outlining key in vitro and in vivo studies to characterize its mechanism of action, efficacy, and safety profile. The following protocols are designed to be adapted by researchers in the field of metabolic disease drug discovery.

# Mechanism of Action: Sirtuin 1 (SIRT1) Activation and Mitochondrial Enhancement

**NY0116** is hypothesized to act as a potent activator of Sirtuin 1 (SIRT1), a key regulator of cellular metabolism and stress responses.[1][2][3] SIRT1 activation is linked to numerous beneficial metabolic effects, including improved insulin sensitivity, increased mitochondrial biogenesis, and enhanced fat oxidation.[1][2] The preclinical experimental design for **NY0116** is therefore focused on elucidating its effects on the SIRT1 signaling pathway and downstream mitochondrial function.

## **Signaling Pathway of NY0116**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Sirtuin activators and inhibitors: Promises, achievements, and challenges PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin activators PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sirtuin activators and inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols for Preclinical Evaluation of NY0116]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608342#experimental-design-for-ny0116preclinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com